

Foreword: The Fluorenone Scaffold - A Privileged Structure in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-methyl-9H-fluoren-9-one**

Cat. No.: **B7772880**

[Get Quote](#)

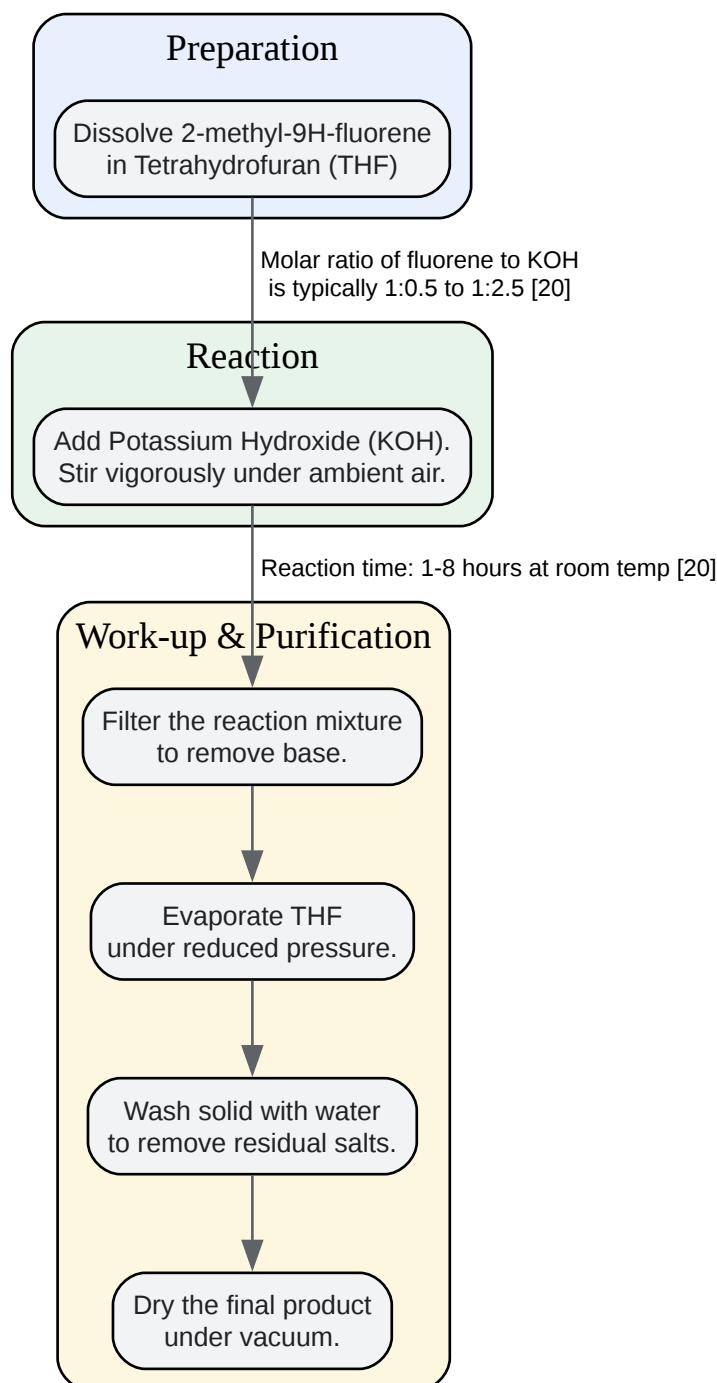
The world of complex organic synthesis and medicinal chemistry is built upon a foundation of versatile molecular scaffolds. Among these, the rigid, planar, and highly functionalizable tricyclic system of fluorene and its oxidized counterpart, fluorenone, have garnered significant attention.

[1] These structures are not merely chemical curiosities; they are recurrent motifs in a host of biologically active molecules and advanced materials.[2] Fluorenone derivatives, in particular, form the core of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[2][3][4][5] Their unique photophysical characteristics also make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and semiconductors.[2]

This guide focuses on a specific, yet important, member of this class: **2-methyl-9H-fluoren-9-one**. We will delve into its fundamental properties, validated synthesis protocols, analytical characterization, and the scientific rationale for its growing importance as a building block in drug discovery and organic synthesis.

Section 1: Core Molecular Profile of 2-methyl-9H-fluoren-9-one

2-methyl-9H-fluoren-9-one is an aromatic organic compound featuring the characteristic fluorenone core with a methyl group substituted at the C-2 position.[6] This seemingly simple modification enhances solubility in common organic solvents compared to the parent fluorenone, a practical advantage that facilitates its use in various synthetic applications.[6]


Property	Value	Source
CAS Number	2840-51-9	[7]
Molecular Formula	C ₁₄ H ₁₀ O	[7]
Molecular Weight	194.23 g/mol	[7]
IUPAC Name	2-methylfluoren-9-one	[7]
Appearance	Yellowish solid (typical for fluorenones)	[2]
LogP (Octanol/Water)	3.9	[7]

Section 2: Synthesis and Purification

The most direct and common route to synthesizing fluoren-9-one derivatives is through the oxidation of the corresponding 9H-fluorene precursor.[\[8\]](#) Numerous methods have been developed, ranging from classical oxidations using high-valence metals to more modern, greener approaches employing air or oxygen as the oxidant in the presence of a base.[\[9\]](#) The latter is often preferred due to its mild conditions, high yields, and reduced environmental impact.[\[9\]](#)

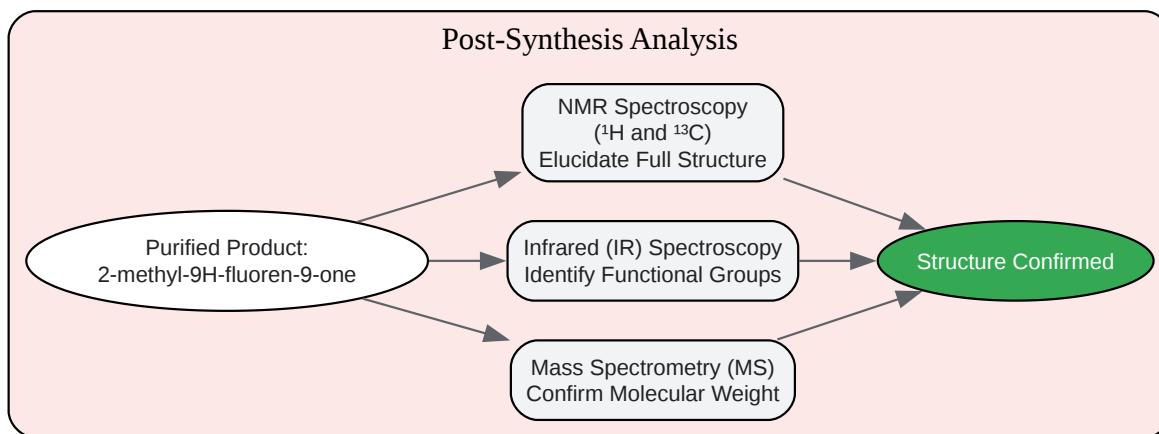
Workflow for Synthesis via Air Oxidation

The following diagram outlines a robust and scalable workflow for the synthesis of **2-methyl-9H-fluoren-9-one** from 2-methyl-9H-fluorene.

[Click to download full resolution via product page](#)

Caption: General workflow for the air oxidation of 2-methyl-9H-fluorene.

Detailed Experimental Protocol


This protocol is adapted from established methods for the aerobic oxidation of fluorene derivatives.[9][10]

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2-methyl-9H-fluorene (1.0 eq), in tetrahydrofuran (THF). The typical weight ratio of fluorene compound to THF is between 1:4 and 1:6.[10]
- **Base Addition:** Add powdered potassium hydroxide (KOH) (approx. 1.0-2.0 eq). The use of a strong base is critical for deprotonating the C-9 position, forming a fluorenyl anion which is susceptible to oxidation.[8]
- **Oxidation:** Stir the resulting suspension vigorously at room temperature. The flask should be open to the atmosphere (or have an air inlet) to allow for the ingress of oxygen, which serves as the terminal oxidant. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Filtration:** Upon completion (typically 1-8 hours), filter the mixture through a pad of celite to remove the solid KOH and any inorganic byproducts.[10]
- **Solvent Removal:** Concentrate the filtrate under reduced pressure to remove the THF.
- **Washing:** Wash the resulting solid residue with deionized water to remove any remaining salts.
- **Drying:** Dry the purified yellow solid under vacuum to yield **2-methyl-9H-fluoren-9-one**. This method typically results in high yield (often >95%) and purity.[10]

Section 3: Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for structural elucidation.

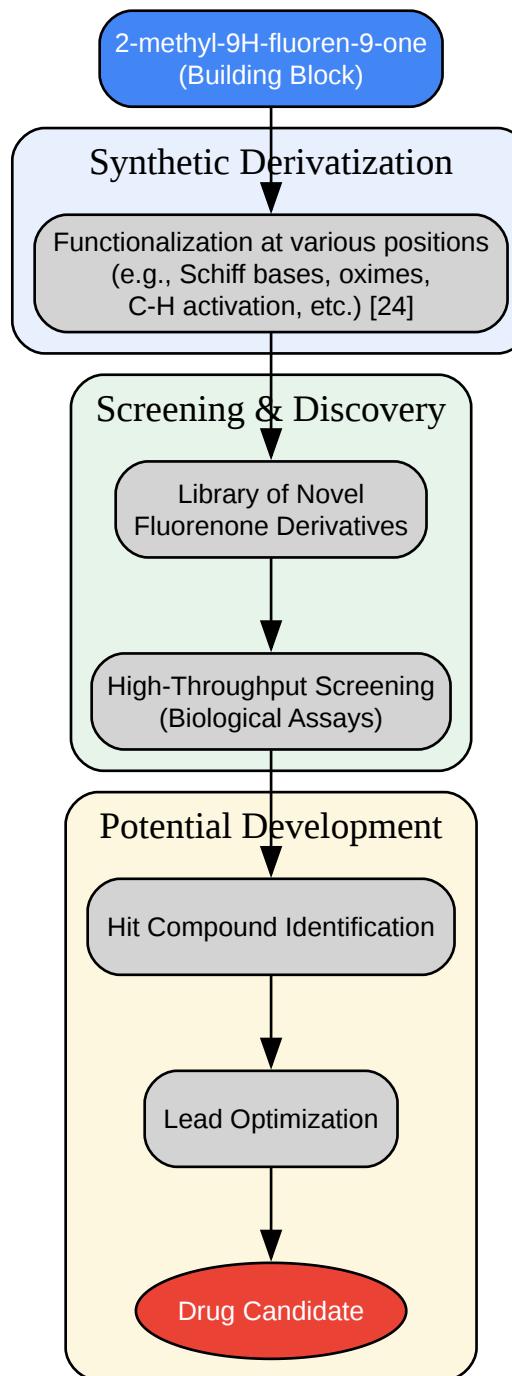
Expected Spectroscopic Data

The following table summarizes the key spectral features expected for **2-methyl-9H-fluoren-9-one**, based on data for the parent fluorenone and general principles of spectroscopy.[\[11\]](#)[\[12\]](#) [\[13\]](#)[\[14\]](#)[\[15\]](#)

Technique	Expected Observations	Rationale
¹ H NMR	~2.5 ppm (s, 3H): Methyl protons. 7.2-7.8 ppm (m, 7H): Aromatic protons. The signals will be complex due to coupling, with distinct patterns for the protons on both aromatic rings.	The singlet at ~2.5 ppm is characteristic of a methyl group attached to an aromatic ring. The aromatic region will show signals for the seven remaining protons on the tricyclic system.
¹³ C NMR	~22 ppm: Methyl carbon. ~120-145 ppm: Aromatic and quaternary carbons. ~194 ppm: Carbonyl carbon (C=O).	The carbonyl carbon resonance is highly deshielded and appears significantly downfield, providing definitive evidence of the ketone group. [15]
IR Spectroscopy	~1710-1720 cm ⁻¹ (strong): C=O stretch. ~2850-3000 cm ⁻¹ (medium): C-H stretches (aromatic and aliphatic). ~1600 cm ⁻¹ (sharp): C=C aromatic stretch.	The most prominent and diagnostic peak is the strong absorption from the carbonyl group, confirming the oxidation from fluorene to fluorenone. [12]
Mass Spec. (EI)	m/z 194 (M ⁺): Molecular ion peak. m/z 165 ([M-CHO] ⁺): Loss of a formyl radical. m/z 139: Further fragmentation.	The molecular ion peak at m/z 194 corresponds to the molecular weight of C ₁₄ H ₁₀ O. Fragmentation patterns often involve the loss of CO or CHO from the ketone. [13]

Section 4: Applications in Research and Drug Development

While **2-methyl-9H-fluoren-9-one** is primarily utilized as a chemical intermediate, its core structure is of significant interest to medicinal chemists. The fluorenone scaffold is considered a "privileged structure" because it can bind to multiple, diverse biological targets, leading to a broad range of pharmacological activities.[\[2\]](#)[\[3\]](#)


Potential Therapeutic Avenues

The fluorenone core has been successfully incorporated into drugs with diverse applications:

- Antiviral Agents: Tilorone, a fluorenone derivative, is a known broad-spectrum antiviral agent. [\[4\]](#)
- Anticancer Agents: The rigid planarity of the fluorenone system allows it to intercalate with DNA, a mechanism exploited in the design of some anticancer drugs.[\[2\]](#)[\[3\]](#)
- Antimalarial Drugs: The fluorene core is a key component in the synthesis of important antimalarial drugs like Lumefantrine.[\[1\]](#)[\[5\]](#)
- Antibacterial and Antifungal Agents: Numerous studies have demonstrated the antimicrobial activity of novel fluorene and fluorenone derivatives.[\[4\]](#)

The methyl group on **2-methyl-9H-fluoren-9-one** can serve as a synthetic handle for further functionalization or can modulate the electronic properties and lipophilicity of the molecule, potentially fine-tuning its biological activity. It serves as an ideal starting point for building libraries of novel compounds for high-throughput screening.

Conceptual Application Pathway

[Click to download full resolution via product page](#)

Caption: Conceptual pathway from a core scaffold to a drug candidate.

Conclusion

2-methyl-9H-fluoren-9-one (CAS 2840-51-9) represents more than just another entry in a chemical catalog. It is a strategically important intermediate, benefiting from a straightforward and high-yielding synthesis. Its well-defined chemical properties and the proven therapeutic potential of its parent scaffold make it a valuable tool for researchers in organic synthesis and a promising starting point for drug discovery campaigns. As the demand for novel therapeutics continues to grow, the exploration of compound libraries derived from versatile and privileged structures like **2-methyl-9H-fluoren-9-one** will remain a cornerstone of modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 4. researchgate.net [researchgate.net]
- 5. ujpronline.com [ujpronline.com]
- 6. 2840-51-9(2-Methyl-9H-fluoren-9-one) | Kuujia.com [kuujia.com]
- 7. 2-methyl-9H-fluoren-9-one | C14H10O | CID 17824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]
- 11. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9H-Fluoren-9-one [webbook.nist.gov]
- 13. 9H-Fluoren-9-one [webbook.nist.gov]

- 14. youtube.com [youtube.com]
- 15. brainly.com [brainly.com]
- To cite this document: BenchChem. [Foreword: The Fluorenone Scaffold - A Privileged Structure in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7772880#2-methyl-9h-fluoren-9-one-cas-number-2840-51-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com